

Application Note: Determination of Acid-Neutralizing Capacity (ANC) of Novaluzid

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Compound of Interest

Compound Name: Novaluzid

Cat. No.: B1210420

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the acid-neutralizing capacity (ANC) of **Novaluzid**, an antacid formulation. **Novaluzid**'s active ingredients are a combination of Aluminum Hydroxide and Magnesium Hydroxide.[1][2] The method described is based on the widely accepted back-titration procedure outlined in the United States Pharmacopeia (USP) general chapter <301>.[3][4][5] This technique involves treating the antacid with a known excess of hydrochloric acid, followed by titration of the unreacted acid with a standardized sodium hydroxide solution.[6][7] The ANC is expressed in milliequivalents (mEq) of acid neutralized per dose of the drug.

Principle of the Method

The acid-neutralizing capacity (ANC) quantifies the amount of acid that an antacid can neutralize.[4] A direct titration of the antacid (a weak base) with a strong acid is often slow and can produce indistinct endpoints. Therefore, a back-titration method is the standard and preferred approach.[8]

The core principle involves two sequential reactions:

- **Neutralization:** A precisely measured excess amount of strong acid (1.0 N Hydrochloric Acid) is added to a known quantity of the **Novaluzid** sample. The active ingredients, Aluminum Hydroxide ($\text{Al}(\text{OH})_3$) and Magnesium Hydroxide ($\text{Mg}(\text{OH})_2$), react with and neutralize a portion of the acid.

- $\text{Al}(\text{OH})_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{H}_2\text{O}$
- $\text{Mg}(\text{OH})_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{H}_2\text{O}$
- Back-Titration: The remaining, unreacted hydrochloric acid is then titrated with a standardized strong base (0.5 N Sodium Hydroxide) to a specific pH endpoint.^[9] According to USP <301>, this endpoint is a stable pH of 3.5.^{[3][4][10]}

By subtracting the amount of acid neutralized by the sodium hydroxide from the initial amount of acid added, the exact amount of acid neutralized by the **Novaluzid** sample can be calculated.^[6]

Apparatus and Reagents

- Apparatus:
 - pH meter with a suitable electrode, standardized using appropriate buffers (e.g., pH 4.0 and 7.0).^[10]
 - Magnetic stirrer and stir bars.
 - 250 mL Beakers.
 - 50 mL Burette, Class A.
 - Volumetric pipettes (e.g., 30 mL), Class A.
 - Mortar and pestle (for tablet formulations).
 - Analytical balance.
- Reagents:
 - Hydrochloric Acid (1.0 N): Standardized volumetric solution. Prepare by diluting concentrated HCl with CO₂-free water.^{[11][12]}
 - Sodium Hydroxide (0.5 N): Standardized volumetric solution. Prepare by dissolving NaOH in CO₂-free water.^{[4][11]}

- CO₂-free Water: Purified water that has been boiled for at least 5 minutes and cooled, or purged with nitrogen, to remove dissolved carbon dioxide.
- Standard Buffers: For pH meter calibration.

Experimental Protocols

The following protocols are adapted from the USP <301> general chapter for antacids like **Novaluzid**, which is available as an oral suspension or chewable tablet.[1][10] All tests should be conducted at a controlled temperature of 37 ± 3 °C.[10]

Sample Preparation

- For **Novaluzid** Oral Suspension:
 - Shake the bottle vigorously for at least one minute to ensure homogeneity.[13]
 - Accurately weigh a quantity of the suspension equivalent to the minimum labeled single dose (e.g., 5 mL or 10 mL) into a 250 mL beaker.[4][14]
 - Add approximately 70 mL of CO₂-free water.[4]
 - Mix the contents on a magnetic stirrer for one minute.[10]
- For **Novaluzid** Chewable Tablets:
 - Weigh no fewer than 20 tablets to determine the average tablet weight.[10]
 - Grind the tablets into a fine, uniform powder using a mortar and pestle.[4][15]
 - Accurately weigh a quantity of the powder equivalent to the minimum labeled single dose and transfer it to a 250 mL beaker.
 - Add approximately 70 mL of CO₂-free water.
 - Mix the contents on a magnetic stirrer for one minute.[10]

Titration Procedure

- Calibrate the pH meter according to the manufacturer's instructions.
- Place the beaker containing the prepared sample onto the magnetic stirrer and immerse the pH electrode.
- While stirring, accurately pipette 30.0 mL of 1.0 N HCl into the beaker.[\[10\]](#)
- Stir the mixture continuously for 15 minutes, accurately timed.[\[10\]](#)[\[15\]](#)
- Immediately after the 15-minute stirring period, begin titrating the excess HCl with 0.5 N NaOH.
- Add the titrant in increments, recording the pH after each addition. The titration should be completed within an additional 5 minutes.[\[10\]](#)
- Continue the titration until a stable pH of 3.5 is reached and maintained for 10-15 seconds.
[\[10\]](#)
- Record the total volume of 0.5 N NaOH used (VNaOH).
- Perform the procedure in triplicate for statistical validity.

Data Presentation and Calculation

The acid-neutralizing capacity is calculated in milliequivalents (mEq) of acid consumed.

Calculation Formula: The number of mEq of acid consumed by the sample is calculated using the following formula[\[10\]](#)[\[11\]](#):

$$\text{ANC (mEq)} = (\text{VHCl} \times \text{NHCl}) - (\text{VNaOH} \times \text{NNaOH})$$

Where:

- VHCl = Volume of HCl added (e.g., 30.0 mL)
- NHCl = Normality of the HCl solution (e.g., 1.0 N)
- VNaOH = Volume of NaOH used in the titration (in mL)

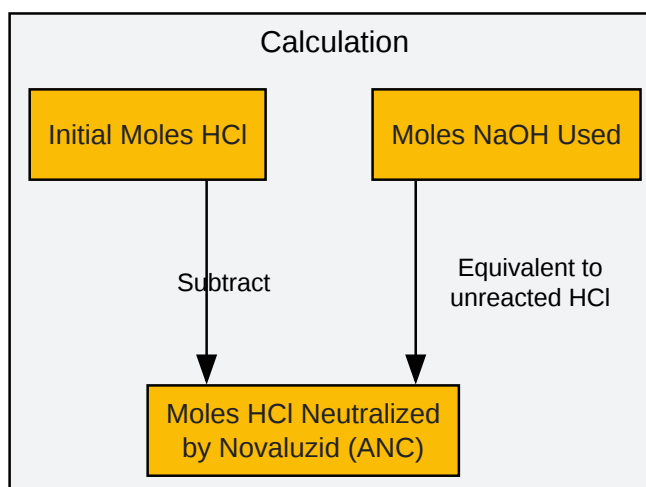
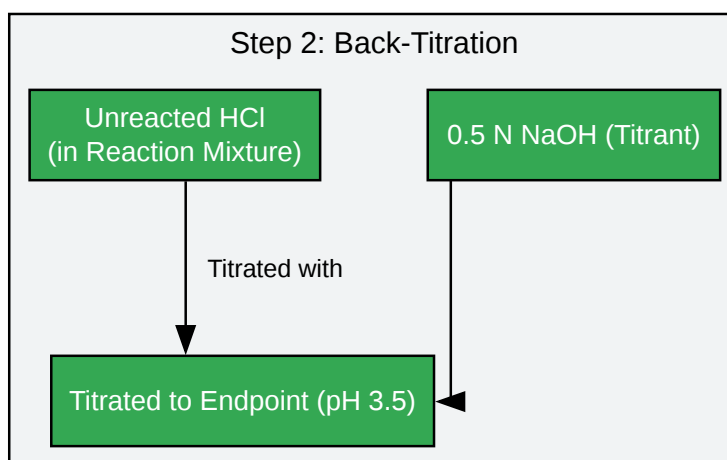
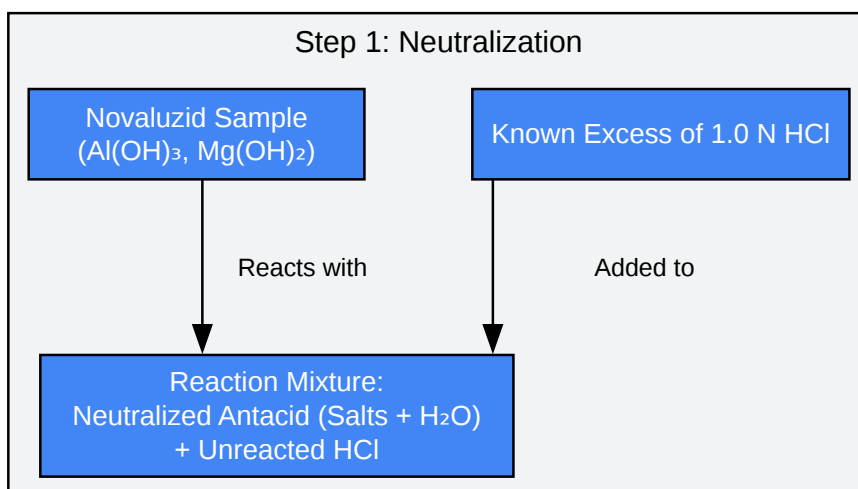
- NNaOH = Normality of the NaOH solution (e.g., 0.5 N)

Sample Data Table

Trial	Sample Weight (g)	VHCl (mL)	NHCl (N)	VNaOH (mL)	NNaOH (N)	Calculated ANC (mEq)
1	5.50	30.0	1.0	18.50	0.5	20.75
2	5.52	30.0	1.0	18.42	0.5	20.79
3	5.49	30.0	1.0	18.60	0.5	20.70
Average	5.50	18.51	20.75			
Std. Dev.	0.015	0.09	0.045			

Visualizations

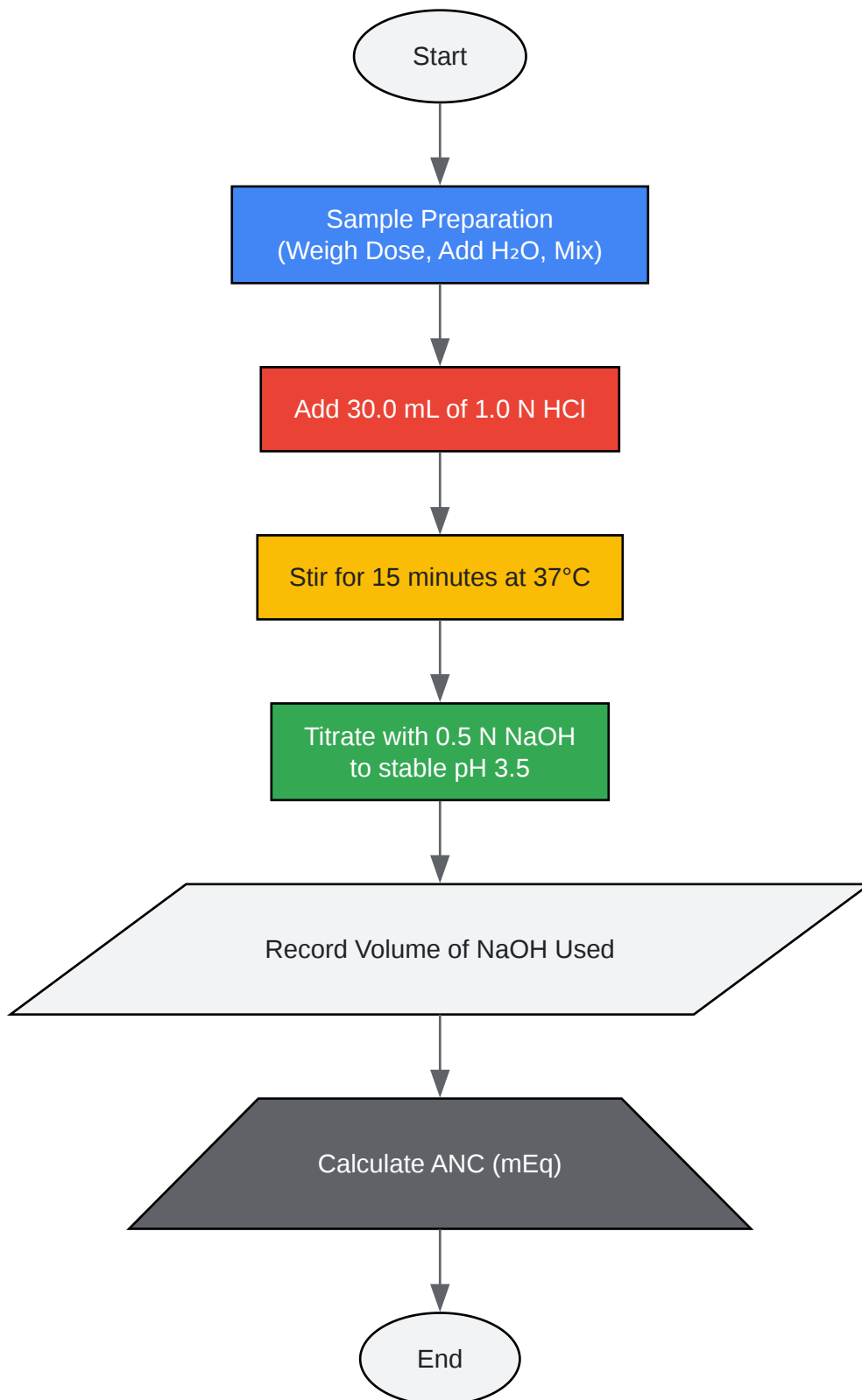
Chemical Principle of Back-Titration



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Caption: Logical flow of the back-titration method for ANC determination.

Experimental Workflow for ANC Measurement



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